molecular formula C12H24N2O4 B11705803 2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one

2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one

Cat. No.: B11705803
M. Wt: 260.33 g/mol
InChI Key: MDCSCJICYVAVIG-UHFFFAOYSA-N
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Description

2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one is a complex organic compound characterized by the presence of a twelve-membered ring containing three oxygen atoms and one nitrogen atom. This compound is notable for its unique structure, which combines an amino group, a butanone moiety, and a macrocyclic ether-amine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one typically involves the following steps:

    Formation of the Macrocyclic Ring: The macrocyclic ring can be synthesized through a cyclization reaction involving a triethylene glycol derivative and an amine. This step often requires the use of a strong base and an appropriate solvent to facilitate the cyclization.

    Introduction of the Butanone Moiety: The butanone group can be introduced through a nucleophilic substitution reaction, where a suitable butanone derivative reacts with the macrocyclic ring. This step may require the use of a catalyst and controlled reaction conditions to ensure high yield and purity.

    Amination: The final step involves the introduction of the amino group through a reductive amination reaction. This step typically requires the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butanone moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and ether groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxo derivatives and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and macrocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to signal transduction, metabolism, and cellular transport.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4,7-Trioxa-10-azacyclododecan-10-yl)ethanol
  • 10-[2-(1,4,7-trioxa-10-azacyclododec-10-yl)ethyl]-1,4,7-trioxa-10-azacyclododecane
  • 1,4,7-Trioxa-10-azacyclododecane

Uniqueness

2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one stands out due to its combination of an amino group, a butanone moiety, and a macrocyclic ether-amine ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

2-amino-1-(1,4,7-trioxa-10-azacyclododec-10-yl)butan-1-one

InChI

InChI=1S/C12H24N2O4/c1-2-11(13)12(15)14-3-5-16-7-9-18-10-8-17-6-4-14/h11H,2-10,13H2,1H3

InChI Key

MDCSCJICYVAVIG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCOCCOCCOCC1)N

Origin of Product

United States

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